molecular formula C30H36O4Ru B3027214 (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) CAS No. 1251667-99-8

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)

Cat. No.: B3027214
CAS No.: 1251667-99-8
M. Wt: 561.7 g/mol
InChI Key: HHLBXJJWXKYNIH-UHFFFAOYSA-L
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Description

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is a complex with the molecular formula C30H36O4Ru . It is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes .


Synthesis Analysis

The synthesis of “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” involves a mixture of [Ru(MesCO 2) 2 (p-cymene)] (15.0 mg, 0.027 mmol), K 2 CO 3 (1.04 mmol, 2.0 eq.), 2 (96.2 mg, 0.52 mmol) and 3 (282 mg, 1.43 mmol) in dioxane (2 mL). This mixture is stirred under N 2 for 20 h at 100 °C .


Molecular Structure Analysis

The molecular structure of “(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” has been confirmed by NMR .


Chemical Reactions Analysis

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is used in the synthesis of organometallic complexes . It is also used in position-selective substitution reactions .


Physical And Chemical Properties Analysis

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” is a solid substance with a light yellow to orange color . Its molecular weight is 561.68 .

Scientific Research Applications

1. Catalytic Arylations

The ruthenium(II) biscarboxylate complex [Ru(O2CMes)2(p-cymene)] has been shown to enable versatile direct (hetero)arylations of C(sp(3))-H bonds. This complex demonstrates efficient catalysis with low (co)catalyst loading and a broad substrate scope. Mechanistic studies support a facile and reversible C(sp(3))-H bond metalation process in these reactions (Kumar, Jeyachandran, & Ackermann, 2013).

2. Synthesis and Reactivity of Complexes

Several ruthenium complexes, such as [RCH2N2(NMe)C2Ph)]RuCl2(p-cymene), have been synthesized using bis(1,2,3-triazolylidene) silver(I) complexes. These complexes exhibited moderate catalytic activities in oxidation reactions and oxidative homocoupling, using oxygen as the oxidant. Their formation involved intricate interactions between various ligands and the ruthenium core (Bagh et al., 2014).

3. Hydrogenation of Olefins

Ruthenium(II) hydrides derived from bis(1,2,3-triazolylidene) silver(I) complexes, such as RuCl2(p-cymene)(NHC), have demonstrated effectiveness as catalysts for the hydrogenation of various olefins, including terminal, internal, cyclic, and functionalized olefins. These findings contribute significantly to the field of hydrogenation catalysis (Bagh & Stephan, 2014).

4. Biological Activity Optimization

Dinuclear arene ruthenium metalla-clips incorporating (p-cymene)2Ru2Cl2(μ-L) have been developed. These complexes showed promise as anticancer agents, with evaluations conducted against cancerous and noncancerous cell lines. The research focused on optimizing their physico-chemical properties for enhanced biological activity (Garci et al., 2014).

5. Anticancer Properties

RuII( p-cymene) compounds have been identified as effective and selective anticancer candidates, exhibiting no toxicity in vivo. These compounds displayed significant cytotoxic activity against tumor cells while showing no adverse effects on normal human cells. Their mode of action involves a combined mechanism of apoptosis and autophagy (Lenis-Rojas et al., 2018).

Mechanism of Action

Target of Action

The primary targets of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) are cancer cells, particularly those involved in vasculogenesis and angiogenesis . The compound has shown potential against topoisomerase-II and has demonstrated cytotoxicity against cancer .

Mode of Action

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) interacts with its targets by interfering with Fe metabolism . It also exhibits slow kinetics with different biological targets such as DNA and proteins . The reactivity and mechanistic pathways can be tuned by varying the bidentate ligands, arenes, and halides .

Biochemical Pathways

The compound affects the biochemical pathways related to cancer cell proliferation. It has been shown to impair mitochondrial function and reduce the cellular glutathione (GSH) pool . This ability to affect the GSH pool is thought to be the reason it retains activity in the presence of GSH despite the ability of GSH to degrade the complexes .

Pharmacokinetics

It’s known that the compound undergoes hydrolysis, with the extent of hydrolysis following the trend of halide substitution .

Result of Action

The result of the action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is the inhibition of cancer cell proliferation. The compound shows cytotoxicity in nature, with IC50 values less than 15 μM . It shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .

Action Environment

The action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) can be influenced by environmental factors such as the presence of glutathione (GSH). Despite the ability of GSH to degrade the complexes, the compound retains its activity due to its ability to impair mitochondrial function and reduce the cellular GSH pool .

Safety and Hazards

“(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)” should be stored in dry, refrigerated conditions, and should avoid contact with oxygen and moisture . It should be handled with personal protective equipment, including chemical protective glasses, gloves, and lab coats . This compound may produce toxic gases under high temperature, high pressure, or light conditions .

Biochemical Analysis

Biochemical Properties

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that are otherwise challenging to achieve. For instance, it has been shown to interact with enzymes involved in C-H activation, a process essential for the functionalization of organic molecules . The nature of these interactions often involves the coordination of the ruthenium center with the active sites of enzymes, leading to enhanced catalytic activity.

Cellular Effects

The effects of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impair mitochondrial function and reduce the cellular glutathione pool, which is crucial for maintaining cellular redox balance . These effects can lead to altered cell signaling and metabolic pathways, impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, altering their activity. For example, it has been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis . This inhibition is achieved through the coordination of the ruthenium center with the receptor, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the anti-metastatic activity of ruthenium complexes can be sustained even 48 hours after removal from the culture media . This suggests that (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) has a lasting impact on cellular processes, which is essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative and anti-metastatic activities with minimal toxicity . At higher doses, toxic effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. These threshold effects are crucial for determining the safe and effective use of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) in clinical settings.

Metabolic Pathways

(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s ability to modulate the activity of key enzymes in these pathways can lead to changes in metabolite levels and overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and toxicity, making them important considerations for its use in biochemical and medical research.

Subcellular Localization

The subcellular localization of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) plays a significant role in its activity and function. The compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in biochemical studies.

Properties

IUPAC Name

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);2,4,6-trimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLBXJJWXKYNIH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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